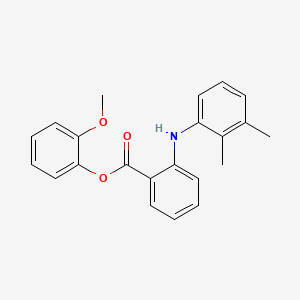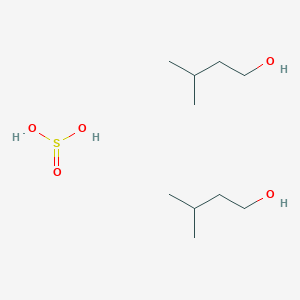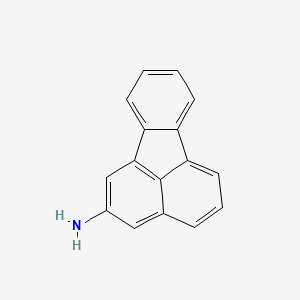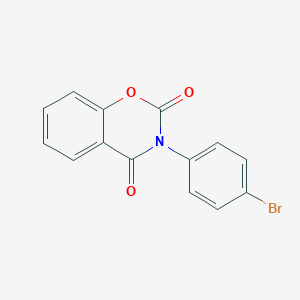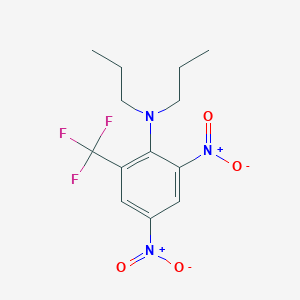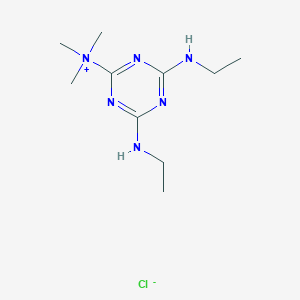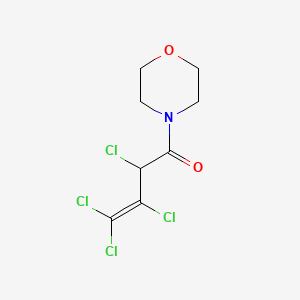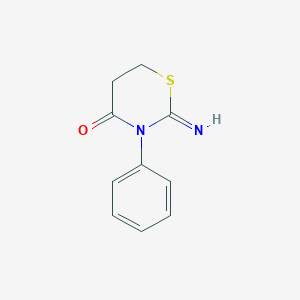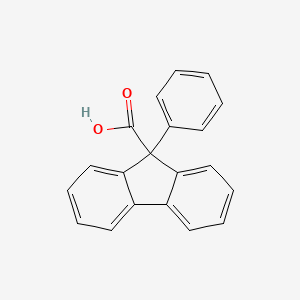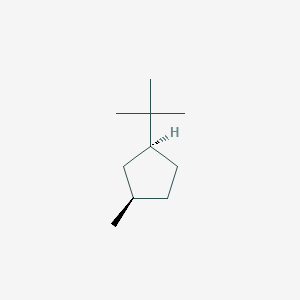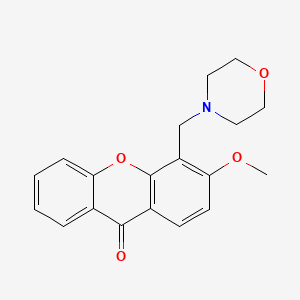
9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)-: is a synthetic organic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- typically involves the reaction of appropriate xanthone derivatives with morpholine and methoxy substituents under controlled conditions. The process may include steps such as nucleophilic substitution, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals .
Biology: In biological research, the compound is studied for its potential as a fluorescent probe and its interactions with biological macromolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic properties, including anticancer and antimicrobial activities .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by modulating specific biochemical pathways, leading to changes in cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
- 3-hydroxy-4-methoxy-9H-xanthen-9-one
- 1,8-dihydroxy-3,5-dimethoxyxanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
Uniqueness: Compared to similar compounds, 9H-Xanthen-9-one, 3-methoxy-4-(4-morpholinylmethyl)- is unique due to its specific morpholinylmethyl substitution, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17862-45-2 |
|---|---|
Molekularformel |
C19H19NO4 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
3-methoxy-4-(morpholin-4-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H19NO4/c1-22-16-7-6-14-18(21)13-4-2-3-5-17(13)24-19(14)15(16)12-20-8-10-23-11-9-20/h2-7H,8-12H2,1H3 |
InChI-Schlüssel |
AKBOBQFYCLHMTP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3O2)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


